molecular formula C18H14ClN3O4 B2629781 N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide CAS No. 920173-44-0

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide

Cat. No. B2629781
CAS RN: 920173-44-0
M. Wt: 371.78
InChI Key: ACYXUUANNQWWTI-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide, commonly referred to as CBO, is a synthetic compound that has been extensively used in scientific research. CBO is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis. Due to its unique mechanism of action, CBO has been studied extensively for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This methodology is not only operationally simple and high yielding but also provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing its potential in the field of organic chemistry (Mamedov et al., 2016).

Reactivity and Characterization

The reactivity of oxalamide-based carbenes has been investigated, revealing their potential in cyclopropanation reactions and the formation of novel compounds through reactions with styrene, methyl acrylate, and elemental selenium. Such studies are pivotal for understanding the fundamental reactivity of these compounds and their application in catalysis (Braun et al., 2012).

Coordination Chemistry

The use of dissymmetrical oxamidate ligands in constructing metal-organic networks has been explored, demonstrating the ability to synthesize novel coordination polymers with unique structures and properties. This research highlights the potential of such compounds in material science, particularly in the development of new magnetic materials (Liu et al., 2010).

Catalysis

The synthesis and characterization of novel compounds have also shown significant activity as catalysts in transfer hydrogenation reactions, further demonstrating the utility of oxalamide derivatives in catalytic applications. These findings open up new avenues for the development of efficient and selective catalytic processes (Abubakar et al., 2019).

Advanced Materials

Furthermore, the design and synthesis of oxalamide and acetamide derivatives have been directed towards the development of anticonvulsants, showcasing the broader applicability of these compounds beyond their traditional scope. Although the primary focus was on pharmaceutical applications, the methodologies and synthetic routes developed can offer insights into the design of functional materials with specific biological activities (Nikalje et al., 2012).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYXUUANNQWWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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